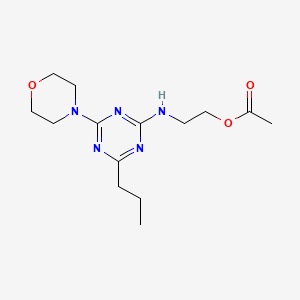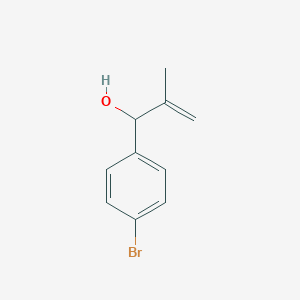![molecular formula C19H25NO3 B8621674 (S)-1-[P-(Benzyloxy)phenoxy]-3-(isopropylamino)propan-2-OL CAS No. 57526-82-6](/img/structure/B8621674.png)
(S)-1-[P-(Benzyloxy)phenoxy]-3-(isopropylamino)propan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-[P-(Benzyloxy)phenoxy]-3-(isopropylamino)propan-2-OL is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural features, which include a benzyloxy group attached to a phenoxy ring, an isopropylamino group, and a propan-2-ol backbone. Its stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[P-(Benzyloxy)phenoxy]-3-(isopropylamino)propan-2-OL typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzyloxyphenol Intermediate: This step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form benzyloxyphenol.
Attachment of the Propan-2-OL Backbone: The benzyloxyphenol is then reacted with epichlorohydrin under basic conditions to introduce the propan-2-ol moiety.
Introduction of the Isopropylamino Group: The final step involves the reaction of the intermediate with isopropylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(S)-1-[P-(Benzyloxy)phenoxy]-3-(isopropylamino)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or isopropylamino groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
(S)-1-[P-(Benzyloxy)phenoxy]-3-(isopropylamino)propan-2-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (S)-1-[P-(Benzyloxy)phenoxy]-3-(isopropylamino)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and isopropylamino groups play crucial roles in binding to these targets, leading to the modulation of their activity. The compound’s stereochemistry also influences its binding affinity and selectivity, contributing to its overall biological effects.
類似化合物との比較
Similar Compounds
®-1-[P-(Benzyloxy)phenoxy]-3-(isopropylamino)propan-2-OL: The enantiomer of the compound with different stereochemistry.
1-[P-(Benzyloxy)phenoxy]-3-(methylamino)propan-2-OL: A similar compound with a methylamino group instead of an isopropylamino group.
1-[P-(Benzyloxy)phenoxy]-3-(tert-butylamino)propan-2-OL: A similar compound with a tert-butylamino group.
Uniqueness
(S)-1-[P-(Benzyloxy)phenoxy]-3-(isopropylamino)propan-2-OL is unique due to its specific stereochemistry and the presence of both benzyloxy and isopropylamino groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
57526-82-6 |
|---|---|
分子式 |
C19H25NO3 |
分子量 |
315.4 g/mol |
IUPAC名 |
1-(4-phenylmethoxyphenoxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C19H25NO3/c1-15(2)20-12-17(21)14-23-19-10-8-18(9-11-19)22-13-16-6-4-3-5-7-16/h3-11,15,17,20-21H,12-14H2,1-2H3 |
InChIキー |
YUFPERPQVJMWEN-UHFFFAOYSA-N |
異性体SMILES |
CC(C)NC[C@@H](COC1=CC=C(C=C1)OCC2=CC=CC=C2)O |
正規SMILES |
CC(C)NCC(COC1=CC=C(C=C1)OCC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


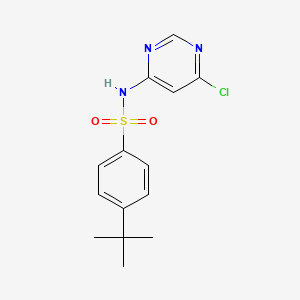
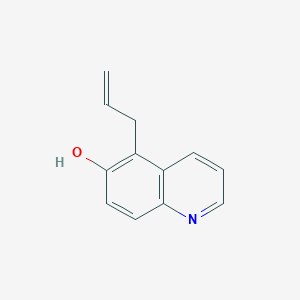
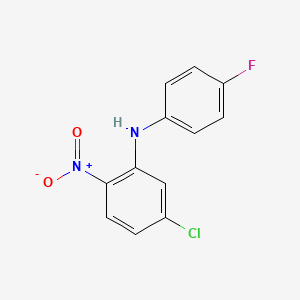
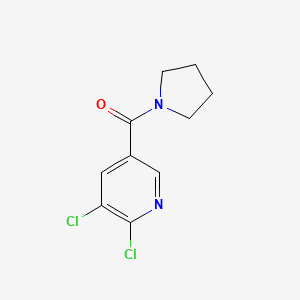
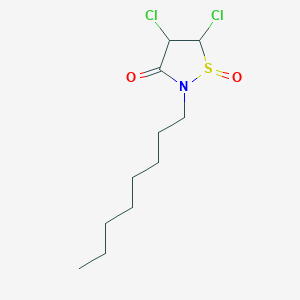
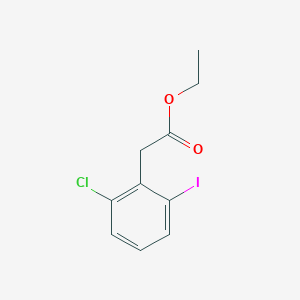
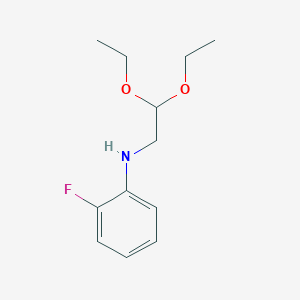
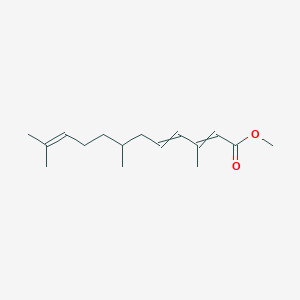
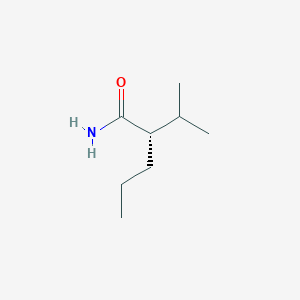
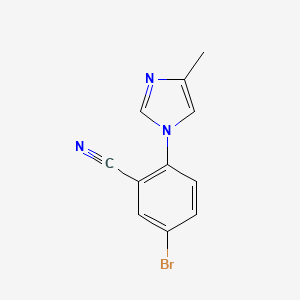
![2-Bromo-1-[4-(benzyloxy)-3-fluorophenyl]ethanone](/img/structure/B8621666.png)
![6-(Trifluoromethyl)benzo[b]thiophene-2-carbonyl chloride](/img/structure/B8621676.png)
